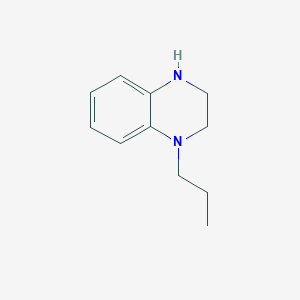

1-Propyl-1,2,3,4-tetrahydroquinoxaline

Description

Properties

CAS No. |

103639-83-4 |

|---|---|

Molecular Formula |

C11H16N2 |

Molecular Weight |

176.26 g/mol |

IUPAC Name |

4-propyl-2,3-dihydro-1H-quinoxaline |

InChI |

InChI=1S/C11H16N2/c1-2-8-13-9-7-12-10-5-3-4-6-11(10)13/h3-6,12H,2,7-9H2,1H3 |

InChI Key |

TXAWJRGNIKQFAZ-UHFFFAOYSA-N |

SMILES |

CCCN1CCNC2=CC=CC=C21 |

Canonical SMILES |

CCCN1CCNC2=CC=CC=C21 |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Chemical Properties

1-Propyl-1,2,3,4-tetrahydroquinoxaline can be synthesized through various chemical pathways that involve the reduction of quinoxaline derivatives. The synthesis typically employs methods such as domino reactions and cyclization techniques that yield high purity and yield rates.

Key Synthesis Methods:

- Reduction of Quinoxaline: Utilizing reducing agents to convert quinoxaline into tetrahydroquinoxaline derivatives.

- Cyclization Reactions: Employing acid-catalyzed or metal-promoted cyclization to achieve the desired tetrahydroquinoxaline structure .

Pharmacological Applications

The pharmacological potential of this compound has been explored in various studies, highlighting its role as a therapeutic agent.

Neuroprotective Effects

Research indicates that tetrahydroquinoxalines exhibit neuroprotective properties. Compounds in this class have been evaluated for their ability to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. For instance, certain derivatives have shown promise in reversing hyperalgesia in neuropathic pain models .

Antimicrobial Activity

Tetrahydroquinoxalines have demonstrated antimicrobial properties against various pathogens. They are being investigated for their efficacy as bactericides and fungicides, indicating potential applications in treating infections .

Anti-inflammatory Properties

Some studies have suggested that these compounds may possess anti-inflammatory effects, making them candidates for treating conditions characterized by inflammation .

Neuroprotective Studies

A study focused on the synthesis of nNOS inhibitors derived from tetrahydroquinoxalines reported significant efficacy in preclinical models for treating neuropathic pain. The compound tested showed a marked reduction in pain response at doses as low as 30 mg/kg .

Antimicrobial Testing

Another investigation assessed the antibacterial and antifungal activities of synthesized tetrahydroquinoline derivatives. The results indicated that several compounds displayed potent activity against both Gram-positive and Gram-negative bacteria as well as various fungi .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and functional differences between 1-propyl-1,2,3,4-tetrahydroquinoxaline and its analogs:

Functional and Application-Based Comparisons

Fluorescence Properties

- 1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline: Exhibits solvent- and pH-dependent fluorescence due to conformational flexibility in arylidene imidazolone chromophores. The ethyl groups stabilize the excited state, enabling environment-sensitive applications .

- 1-Propyl derivative: A longer alkyl chain may reduce fluorescence quantum yield compared to ethyl due to increased non-radiative decay pathways, though experimental validation is needed.

Key Research Findings and Trends

Substituent Effects on Fluorescence : Ethyl groups at 1,4-positions optimize fluorescence sensitivity, while bulkier groups (e.g., cyclopentyl) may quench emission due to steric hindrance .

Lipophilicity and Bioactivity : Longer alkyl chains (e.g., propyl) likely enhance membrane permeability but reduce aqueous solubility, a critical factor in drug design .

Synthetic Versatility : Smaller substituents (methyl, ethyl) enable easier functionalization, whereas sulfonyl or cyclopropane groups expand reactivity for diverse applications .

Q & A

Q. What are the common synthetic routes for 1-propyl-1,2,3,4-tetrahydroquinoxaline, and how do reaction conditions influence yield and purity?

The synthesis of tetrahydroquinoxaline derivatives typically involves hydrogenation or transfer hydrogenation of quinoxaline precursors. For example, tetrabutylammonium bromide-catalyzed transfer hydrogenation using Hantzsch ester as a hydrogen donor has been reported to yield 1-alkyl-tetrahydroquinoxalines with high efficiency (87% yield for 1-propyl derivatives) . Key parameters include:

- Catalyst loading (e.g., 10 mol% tetrabutylammonium bromide).

- Temperature (room temperature to 60°C).

- Solvent selection (chloroform or dichloromethane for optimal solubility).

Characterization via and NMR is critical to confirm regioselectivity, particularly for distinguishing between alkyl substituents on the nitrogen versus the aromatic ring .

Q. How are spectroscopic methods (NMR, HRMS) applied to verify the structure of 1-propyl-tetrahydroquinoxaline?

- NMR : Key signals include aromatic protons (δ 6.50–6.60 ppm for tetrahydroquinoxaline’s reduced ring) and propyl chain protons (δ 0.97–1.47 ppm for CH, CH) .

- HRMS : Exact mass analysis (e.g., calculated [M+H] = 177.1386) confirms molecular composition and rules out side products .

- Comparative analysis : Reference data from structurally similar compounds (e.g., 2-ethyl or tert-butyl derivatives) aids in peak assignment .

Advanced Research Questions

Q. How can computational methods (DFT, Monte Carlo simulations) predict the adsorption behavior of 1-propyl-tetrahydroquinoxaline in environmental or catalytic systems?

Density Functional Theory (DFT) and Monte Carlo simulations are used to model interactions between tetrahydroquinoxaline derivatives and surfaces (e.g., activated carbon or metal oxides). Key steps include:

- Geometry optimization to determine the lowest-energy conformation.

- Adsorption energy calculations (e.g., for wastewater treatment studies, adsorption energies of −25 to −30 kJ/mol suggest physisorption dominance) .

- Electronic property analysis : HOMO-LUMO gaps (~4.5 eV) indicate potential redox activity in catalytic applications .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts during alkylation of tetrahydroquinoxaline?

- Isomer analysis : Byproducts like N-benzyl or N-chlorophenyl derivatives may form due to competing alkylation pathways. LC-MS or preparative TLC isolates isomers for individual characterization .

- Mechanistic studies : Kinetic experiments (varying reaction time/temperature) and isotopic labeling (e.g., -propyl groups) clarify whether byproducts arise from incomplete reduction or competing nucleophilic attacks .

Q. How does the introduction of a propyl group affect the pharmacological activity of tetrahydroquinoxaline derivatives?

The propyl chain enhances lipophilicity, potentially improving blood-brain barrier penetration. Molecular docking studies (e.g., against P-glycoprotein or kinase targets) can predict binding affinities. For example:

Q. What advanced purification techniques address challenges in isolating 1-propyl-tetrahydroquinoxaline from complex reaction mixtures?

- Flash chromatography : Use gradient elution (hexane/ethyl acetate) to separate alkylated products from unreacted precursors.

- Recrystallization : Solvent pairs like ethanol/water improve purity (>98%) for X-ray crystallography .

- HPLC-MS : Hyphenated techniques identify trace impurities (e.g., oxidative byproducts) at ppm levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.